3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure: The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 2 with another methyl group. The N-(oxolan-2-ylmethyl)amine at position 7 introduces a tetrahydrofuran-derived side chain (Figure 1).
Pharmacological Relevance: Pyrazolo[1,5-a]pyrimidines are known inhibitors of mycobacterial ATP synthase, with demonstrated activity against Mycobacterium tuberculosis (M. tb). This compound’s structural uniqueness lies in its 2-chlorophenyl substituent (uncommon compared to 4-fluorophenyl analogues) and the oxolane-based side chain, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-14-6-5-9-25-14)24-19(22-12)18(13(2)23-24)15-7-3-4-8-16(15)20/h3-4,7-8,10,14,21H,5-6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVCMDNGVOHEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption of the cell cycle can lead to apoptosis, or programmed cell death. The downstream effects of this action include a reduction in tumor growth and proliferation.
Result of Action
The result of the compound’s action is a significant inhibition of the growth of examined cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116. It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biological Activity
3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse sources.
Chemical Structure
The compound features a pyrazolopyrimidine core, which is known for its diverse pharmacological activities. Its structure can be represented as follows:
- Chemical Formula : C13H15ClN4O
- Molecular Weight : 270.74 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cells and enzymatic inhibition.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia).
- Inhibition Mechanism : The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Inhibition of CDK2/E |
| K-562 | 12.3 | Inhibition of Abl protein kinases |
These results suggest that the compound may act as a potent inhibitor of critical pathways in cancer cell survival.
Enzyme Inhibition
The compound has also shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair:
- Inhibition Affinity : High affinity towards DHFR was observed, indicating potential use in cancer therapy by disrupting nucleotide synthesis.
Case Studies
-
Study on Antitumor Activity :
- A study published in Molecules demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) showing that modifications at the 2 and 5 positions enhance activity against specific targets .
- In Vivo Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile is crucial for any therapeutic candidate:
- Absorption and Distribution : The lipophilicity of the compound allows for good absorption through biological membranes.
- Toxicology Studies : Preliminary toxicology studies indicate a favorable safety profile with no significant adverse effects at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 3
Key Differences :
- 2-Chlorophenyl vs. 4-Fluorophenyl :
- Most analogues in the literature feature a 3-(4-fluorophenyl) group, which optimizes anti-M. tb activity (e.g., compounds 32–35, IC₅₀ < 0.1 µM).
- The 2-chlorophenyl group in the target compound introduces steric and electronic variations. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter binding to ATP synthase.
- Example: Compound 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Table 1, Entry 1) shows 99% M. tb inhibition at 1 µM, whereas chlorophenyl derivatives are less explored.
Table 1: Impact of Position 3 Substituents
Side Chain Modifications at Position 7
Oxolan-2-ylmethyl vs. Pyridin-2-ylmethyl :
- Oxolane (Tetrahydrofuran) Side Chain :
- The oxolane group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to pyridine-containing analogues.
- Example: A related compound, 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine , exhibits an IC₅₀ of 0.95 µM against rat autotaxin.
- Pyridin-2-ylmethyl Side Chain :
Table 2: Position 7 Side Chain Comparison
Substituent Effects at Positions 2 and 5
- 2,5-Dimethyl Configuration :
Physicochemical and Pharmacokinetic Properties
Table 3: Key Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
